molecular formula C23H22N4O3 B2595643 N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921853-77-2

N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2595643
CAS RN: 921853-77-2
M. Wt: 402.454
InChI Key: VCLJREWNUFSZKY-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by physicochemical properties and spectral data (IR, NMR, Mass and elemental analyses) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives are often regioselective . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond . Nucleophilic addition-elimination to the azomethine substituted by halogen takes place if all azomethine bonds are halogen substituted .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be confirmed by 1H NMR (400 MHz, DMSO-d6) and 13C NMR (100 MHz, DMSO-d6) .

Scientific Research Applications

  • Synthesis and Biological Activity Research has explored the synthesis of novel heterocyclic compounds, including derivatives similar to the specified chemical, for their potential biological activities. For instance, synthesis of various heterocyclic compounds such as thiazolopyrimidines and oxadiazepines has shown promising results in terms of their analgesic and anti-inflammatory activities, as demonstrated in the study by Abu‐Hashem, Al-Hussain, and Zaki (2020) (Abu‐Hashem et al., 2020).

  • Antimicrobial Properties Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated the synthesis of new pyridothienopyrimidines and pyridothienotriazines, revealing their antimicrobial activities (Abdel-rahman et al., 2002). This suggests that compounds structurally related to the specified chemical could have potential applications in developing antimicrobial agents.

  • Molecular Recognition and Binding A study by Swalley, Baird, and Dervan (1996) on pyrrole−imidazole polyamides, which are structurally related to pyrrolo[3,2-d]pyrimidines, demonstrated their ability to recognize specific DNA sequences in the minor groove, indicating potential applications in molecular biology and gene therapy (Swalley et al., 1996).

  • Antitumor Evaluation El-Naggar, Hassan, Awad, and Mady (2018) conducted a study on the design, synthesis, and antitumor evaluation of novel pyrazolopyrimidines and pyrazoloquinazolines, indicating that similar structural analogs, including the specified chemical, could be investigated for their potential antitumor properties (El-Naggar et al., 2018).

  • Synthesis and Characterization of Polymers Yang and Lin (1995) explored the synthesis of aromatic polyamides and polyimides based on pyrimidine derivatives, suggesting that similar compounds could be used in the development of new polymeric materials with unique properties (Yang & Lin, 1995).

Future Directions

The future directions in the research of pyrimidine derivatives could involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-13-5-8-16(9-6-13)27-22(29)20-19(25-23(27)30)17(12-26(20)4)21(28)24-18-10-7-14(2)11-15(18)3/h5-12H,1-4H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLJREWNUFSZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=C(C=C(C=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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